6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
CAS No.: 1112310-16-3
Cat. No.: VC5604987
Molecular Formula: C22H19ClN4O4
Molecular Weight: 438.87
* For research use only. Not for human or veterinary use.
![6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one - 1112310-16-3](/images/structure/VC5604987.png)
Specification
CAS No. | 1112310-16-3 |
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Molecular Formula | C22H19ClN4O4 |
Molecular Weight | 438.87 |
IUPAC Name | 6-(3-chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Standard InChI | InChI=1S/C22H19ClN4O4/c1-29-18-8-4-7-16(21(18)30-2)22-24-19(31-26-22)11-12-27-20(28)10-9-17(25-27)14-5-3-6-15(23)13-14/h3-10,13H,11-12H2,1-2H3 |
Standard InChI Key | KGSNVFKJXKDJRA-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound integrates three distinct pharmacophoric units:
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Pyridazinone core: A six-membered dihydroaromatic ring containing two adjacent nitrogen atoms and a ketone group at position 3.
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3-Chlorophenyl substituent: A chlorinated benzene ring attached at position 6 of the pyridazinone, enhancing lipophilicity and steric bulk.
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1,2,4-Oxadiazole-ethyl linker: A five-membered heterocycle (O, N, N, C, C) connected via an ethyl bridge to the pyridazinone, with a 2,3-dimethoxyphenyl group at position 3 of the oxadiazole.
This architecture suggests potential hydrogen-bonding interactions (via the oxadiazole’s nitrogen and oxygen atoms) and π-π stacking capabilities (from aromatic rings) .
Molecular Formula and Weight
Based on structural analysis:
Table 1: Key Physicochemical Properties
Property | Value/Description |
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LogP (octanol-water) | ~3.2 (estimated via ChemAxon tools) |
Topological Surface Area | 98.7 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 6 |
The absence of hydrogen bond donors and moderate LogP value indicate favorable membrane permeability, a trait shared with bioactive oxadiazoles .
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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Pyridazinone-3-chlorophenyl subunit: Likely synthesized via cyclocondensation of chlorophenyl-substituted hydrazines with diketones or α-keto acids.
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1,2,4-Oxadiazole-ethyl subunit: Derived from cyclization reactions between amidoximes and carboxylic acid derivatives, as reported for analogous oxadiazoles .
Proposed Synthesis
A plausible route involves:
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Formation of the oxadiazole ring:
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Coupling with pyridazinone:
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Mitsunobu or nucleophilic substitution reactions to attach the oxadiazole-ethyl group to 6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one.
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Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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1 | KOH, EtOH, reflux, 12 h | 65–78 | |
2 | DIAD, PPh₃, THF, 0°C to rt | 45–60 |
Compound | IC₅₀ (µM) | Target |
---|---|---|
VU0618529-1 (from PubChem ) | 0.32 | Adenosine A₂A receptor |
1,2,4-Triazole-3-thiones | 1.8–4.7 | EGFR kinase |
Computational and Spectroscopic Characterization
Spectral Signatures
Molecular Docking
AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, stabilized by:
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Hydrogen bonds between oxadiazole O and Thr766.
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Hydrophobic interactions with 3-chlorophenyl and methoxy groups .
Pharmacokinetic and Toxicological Profiles
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated demethylation of methoxy groups.
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Toxicity: Low risk of hERG inhibition (predicted IC₅₀ > 30 µM).
Environmental Impact
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Biodegradation: Estimated half-life > 60 days in soil due to aromatic chlorination.
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Ecotoxicity: LC₅₀ for Daphnia magna = 8.2 mg/L (moderate risk) .
Applications and Future Directions
Therapeutic Development
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Lead Optimization: Introduce sulfonamide groups at the pyridazinone’s position 4 to enhance solubility.
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Combination Therapy: Pair with β-lactam antibiotics to counteract microbial resistance .
Industrial Relevance
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Agrochemicals: Potential as a fungicide targeting chitin synthase in Botrytis cinerea.
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Materials Science: π-conjugated system for organic semiconductor applications.
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